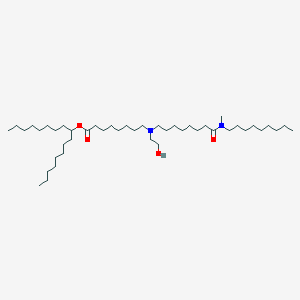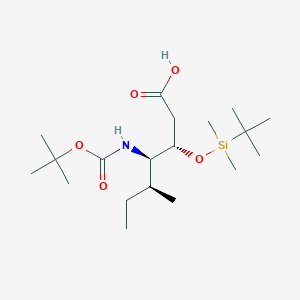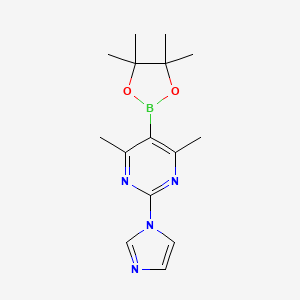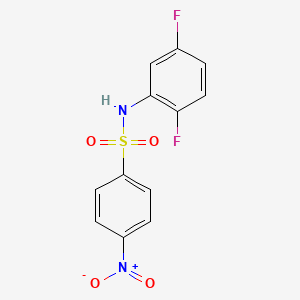
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound with the molecular formula C24H17BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
The unique structure of this compound may offer opportunities for developing novel therapeutic agents .
Industry
In the industry, this compound is primarily used in the development of OLEDs. Its excellent photophysical properties make it a suitable candidate for creating efficient and stable blue-emitting materials for display technologies .
Mecanismo De Acción
The mechanism of action of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid in OLEDs involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient charge transport and light emission. The boronic acid group plays a crucial role in facilitating the formation of stable thin films, which are essential for the performance of OLED devices .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its blue-emitting properties in OLEDs.
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: Another compound used in OLEDs with similar photophysical properties.
Uniqueness
(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid stands out due to its unique combination of naphthalene and anthracene moieties, which contribute to its excellent thermal stability and photophysical properties. This makes it a highly efficient and stable material for use in OLEDs compared to other similar compounds .
Propiedades
Fórmula molecular |
C30H21BO2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)24-17-15-21(16-18-24)29-25-9-3-5-11-27(25)30(28-12-6-4-10-26(28)29)23-14-13-20-7-1-2-8-22(20)19-23/h1-19,32-33H |
Clave InChI |
HPULSRIRFZNXRZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)


![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)


![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)

![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)
![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
